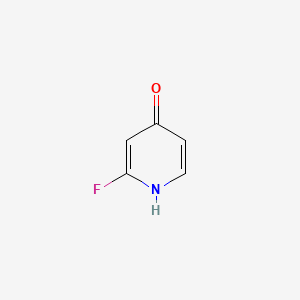

2-Fluoropyridin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLSDLHMGRDAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376495 | |

| Record name | 2-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253435-42-6, 22282-69-5 | |

| Record name | 2-Fluoro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253435-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Fluoropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridin-4-ol, also known by its IUPAC name 2-fluoro-1H-pyridin-4-one, is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a fluorine atom and a hydroxyl group, imparts unique electronic properties that make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on data relevant to researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

| Property | This compound | 2-Fluoropyridine (for comparison) |

| Molecular Formula | C₅H₄FNO | C₅H₄FN |

| Molecular Weight | 113.09 g/mol [1][] | 97.09 g/mol [3][4] |

| CAS Number | 22282-69-5[] | 372-48-5[4] |

| IUPAC Name | 2-fluoro-1H-pyridin-4-one[1][] | 2-fluoropyridine[3] |

| Melting Point | Data not available | Data not available |

| Boiling Point | 175.8 °C at 760 mmHg[] | 126 °C at 753 mmHg[5] |

| Density | 1.26 g/cm³[] | 1.128 g/mL at 25 °C[5] |

| pKa | Data not available | -0.44 at 25 °C[5] |

| Solubility | Data not available | Soluble in water[5] |

| Appearance | White to off-white to pink powder (for the related 2-Fluoropyridine-4-methanol)[6] | Clear dark brown liquid[3] |

Chemical Structure and Tautomerism

A crucial aspect of the chemistry of this compound is its existence in tautomeric forms. The compound can exist in equilibrium between the pyridinol form (2-fluoro-4-hydroxypyridine) and the pyridone form (2-fluoro-1H-pyridin-4-one). The IUPAC name, 2-fluoro-1H-pyridin-4-one, suggests that the pyridone tautomer is the more stable and therefore predominant form. This is a common feature for 4-hydroxypyridines.

The tautomeric equilibrium is influenced by factors such as the solvent, temperature, and pH. The pyridone form is generally favored in the solid state and in polar solvents, while the pyridinol form may be more prevalent in the gas phase or in nonpolar solvents.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce in publicly accessible literature. However, predicted data and data from related compounds can provide valuable insights.

Mass Spectrometry

Predicted mass spectrometry data for this compound suggests the following adducts and their corresponding mass-to-charge ratios (m/z):

| Adduct | m/z |

| [M+H]⁺ | 114.03497 |

| [M+Na]⁺ | 136.01691 |

| [M-H]⁻ | 112.02042 |

| [M+NH₄]⁺ | 131.06152 |

| [M+K]⁺ | 151.99085 |

| [M+H-H₂O]⁺ | 96.024955 |

| [M+HCOO]⁻ | 158.02590 |

| [M+CH₃COO]⁻ | 172.04155 |

| [M]⁺ | 113.02715 |

| [M]⁻ | 113.02824 |

| (Data from PubChemLite)[1] |

NMR Spectroscopy

While specific NMR spectra for this compound are not available, the spectra of the related compound 2-fluoropyridine can be used as a reference for understanding the expected chemical shifts and coupling constants.

¹H NMR of 2-Fluoropyridine (in CDCl₃, 89.56 MHz):

-

δ 8.230 (A)

-

δ 7.784 (B)

-

δ 7.182 (C)

-

δ 6.934 (D)[7]

¹³C NMR of 2-Fluoropyridine (in CDCl₃): Due to the presence of fluorine, carbon signals will exhibit C-F coupling, which can be complex. In proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and protons, strong and long-range fluorine-carbon couplings can make interpretation challenging[8].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the C=O, N-H, C-F, and aromatic C-H and C=C bonds. The presence of a strong C=O stretching band would further support the predominance of the pyridone tautomer.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in the literature. However, general methods for the synthesis of fluoropyridines and hydroxypyridines can be adapted. One potential synthetic route could involve the fluorination of a corresponding hydroxypyridine precursor or the hydroxylation of a fluoropyridine precursor.

A general procedure for the synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine has been reported, which involves a nucleophilic aromatic substitution reaction with sodium fluoride in N,N-dimethylformamide at 140°C[9]. A similar approach might be adaptable for the synthesis of this compound from a suitable chlorinated precursor.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the pyridinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyridinone derivatives have been reported to exhibit a wide range of activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.

The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. Therefore, this compound represents a promising starting point for the development of new drug candidates. Further research is warranted to explore its biological targets and potential involvement in specific signaling pathways.

Conclusion

This compound is a fascinating molecule with a rich chemical landscape dominated by its tautomeric equilibrium. While a complete experimental dataset for this compound is not yet available, the existing information on related structures provides a solid foundation for further investigation. Its unique combination of a fluorinated pyridine ring and a hydroxypyridone core makes it a high-priority target for synthesis and biological evaluation in the quest for novel therapeutics. This guide serves as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

- 1. PubChemLite - this compound (C5H4FNO) [pubchemlite.lcsb.uni.lu]

- 3. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoropyridine [webbook.nist.gov]

- 5. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]

- 6. 2-Fluoropyridine-4-methanol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

In-depth Technical Guide to 2-Fluoropyridin-4-ol (CAS Number: 22282-69-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Properties

2-Fluoropyridin-4-ol is a fluorinated pyridine derivative. The presence of the fluorine atom at the 2-position and a hydroxyl group at the 4-position imparts unique chemical properties that are of significant interest in the synthesis of novel pharmaceutical compounds.

Core Identification Data

A summary of the primary identifiers for this compound is presented in Table 1.

| Identifier | Value |

| CAS Number | 22282-69-5[1] |

| Molecular Formula | C₅H₄FNO |

| Molecular Weight | 113.09 g/mol |

| IUPAC Name | This compound |

| Common Synonyms | 2-Fluoro-4-hydroxypyridine |

Physicochemical Properties

Quantitative physicochemical data for this compound is limited. Table 2 summarizes the available information.

| Property | Value |

| Purity | Typically available at ≥95% |

| Physical State | Solid (inferred from related compounds) |

Tautomerism

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 2-fluoro-1H-pyridin-4-one. Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, are known to exhibit this type of tautomerism. The equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form is influenced by factors such as the solvent, temperature, and pH.

For 4-hydroxypyridine, the pyridone tautomer is generally the more stable form in the solid state and in polar solvents. This preference is attributed to a combination of factors including amide resonance stabilization and intermolecular hydrogen bonding.

Caption: Tautomeric equilibrium between this compound and 2-Fluoro-1H-pyridin-4-one.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the preparation of substituted 4-hydroxypyridines can be adapted. One common approach involves the diazotization of the corresponding aminopyridine followed by hydrolysis.

General Synthetic Pathway via Diazotization-Hydrolysis

The synthesis of 4-hydroxypyridines can often be achieved from the corresponding 4-aminopyridines. This process typically involves two key steps:

-

Diazotization: The amino group of a 4-aminopyridine derivative is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., sulfuric acid or tetrafluoroboric acid).

-

Hydrolysis: The diazonium salt is subsequently hydrolyzed, often by heating in an aqueous acidic solution, to yield the desired 4-hydroxypyridine.

Caption: General synthetic pathway for this compound.

Experimental Identification and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and hydroxyl/keto groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: Fluorine-19 NMR is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine at the 2-position, with coupling to adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum will be critical in assessing the tautomeric equilibrium. The presence of a broad O-H stretching band would indicate the presence of the enol form (this compound), while a strong C=O stretching absorption would be characteristic of the keto form (2-fluoro-1H-pyridin-4-one).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, allowing for the determination of the elemental composition.

Conclusion

This compound is a valuable chemical entity with significant potential in the development of new therapeutics. This guide provides a foundational understanding of its identification, properties, and the analytical methods required for its characterization. Further experimental work is necessary to fully elucidate the spectroscopic and physicochemical properties of this compound and to optimize its synthetic routes. The information presented herein serves as a critical resource for researchers embarking on work involving this important molecule.

References

Synthesis and Characterization of 2-Fluoropyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and characterization of the novel heterocyclic compound, 2-Fluoropyridin-4-ol. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this document proposes a viable synthetic pathway via the hydrolysis of 2-fluoro-4-methoxypyridine. Detailed, albeit projected, experimental protocols for the synthesis and purification are provided. Furthermore, this guide presents a comprehensive characterization profile, including expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. Logical workflows for the synthesis and characterization processes are visualized using Graphviz diagrams to facilitate understanding. This document serves as a foundational resource for researchers interested in the synthesis and application of this and similar fluorinated pyridine derivatives in medicinal chemistry and drug development.

Introduction

Fluorinated pyridines are a critical class of heterocyclic compounds in modern drug discovery. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, presents an interesting scaffold with potential applications as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, make it a valuable building block for creating novel chemical entities.

This guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of this compound, addressing the current gap in available literature.

Proposed Synthesis Pathway

A two-step synthetic route is proposed for the preparation of this compound, commencing from the commercially available 2-fluoro-4-methoxypyridine. The pathway involves the ether hydrolysis of the methoxy group to yield the desired pyridinol.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 2-Fluoro-4-methoxypyridine

Materials:

-

2-Fluoro-4-methoxypyridine (1.0 eq)

-

Hydrobromic acid (48% aqueous solution, 5.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-fluoro-4-methoxypyridine in a suitable round-bottom flask, add hydrobromic acid.

-

The reaction mixture is heated to reflux (approximately 120-125 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Characterization

The structural elucidation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following sections detail the expected characterization data.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₅H₄FNO |

| Molecular Weight | 113.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be a solid at RT |

| Boiling Point | 175.8°C at 760 mmHg (for 2-fluoro-1H-pyridin-4-one)[1] |

| Density | 1.26 g/cm³ (for 2-fluoro-1H-pyridin-4-one)[1] |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO) |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.8-8.0 (d, 1H, H6), ~6.5-6.7 (d, 1H, H5), ~6.3-6.5 (s, 1H, H3), ~10.0-12.0 (br s, 1H, OH). Coupling constants (J) are expected to show characteristic patterns for pyridyl protons and coupling to fluorine. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~160-165 (d, C2, JC-F ≈ 230-250 Hz), ~155-160 (s, C4), ~140-145 (d, C6, JC-F ≈ 10-15 Hz), ~110-115 (d, C5, JC-F ≈ 4-6 Hz), ~105-110 (d, C3, JC-F ≈ 2-4 Hz). |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ (ppm): A single peak is expected in the typical range for a fluorine atom attached to a pyridine ring. |

| IR (ATR) | ν (cm⁻¹): ~3200-3400 (br, O-H stretch), ~1640-1660 (C=O stretch, from pyridone tautomer), ~1550-1600 (C=C and C=N stretching), ~1200-1300 (C-F stretch). |

| Mass Spectrometry (EI) | m/z (%): 113 (M⁺, 100), fragments corresponding to the loss of CO, HCN, and F. |

Logical Workflow for Characterization

The characterization of the synthesized this compound would follow a logical progression to confirm its identity, purity, and structure.

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound is a chemical compound for research purposes and should be handled with appropriate safety precautions. While specific toxicity data is not available, it is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route, based on the hydrolysis of 2-fluoro-4-methoxypyridine, offers a plausible and accessible method for obtaining this valuable fluorinated pyridine derivative. The expected characterization data presented herein will serve as a useful reference for researchers in confirming the successful synthesis and purity of the target compound. The availability of this compound is anticipated to facilitate the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. Further research is encouraged to optimize the proposed synthesis and to explore the reactivity and utility of this promising chemical building block.

References

2-Fluoropyridin-4-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides the fundamental physicochemical properties of 2-Fluoropyridin-4-ol, a key heterocyclic compound often utilized in medicinal chemistry and materials science.

Physicochemical Data

The core molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C5H4FNO |

| Molecular Weight | 113.09 g/mol |

Detailed Breakdown:

-

Molecular Formula: C5H4FNO [1][] This formula indicates that a single molecule of this compound is composed of five carbon atoms, four hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom.

-

Molecular Weight: 113.09 [1][] The molar mass of the compound is 113.09 grams per mole, a critical value for experimental design and quantitative analysis.[1][]

Logical Relationship of Molecular Properties

The molecular formula is the foundational identifier of a chemical compound, from which the molecular weight is calculated. The relationship is direct and fundamental to all chemical analysis.

Caption: Relationship between Molecular Formula and Molecular Weight.

References

Spectroscopic and Structural Elucidation of 2-Fluoropyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Fluoropyridin-4-ol (CAS No: 22282-69-5), also known as 2-fluoro-1H-pyridin-4-one. The information presented herein is essential for the accurate identification, characterization, and utilization of this compound in synthetic chemistry and drug discovery endeavors.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data obtained from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

Note: Despite extensive searches of chemical databases and scientific literature, specific, publicly available ¹H and ¹³C NMR data for this compound could not be located.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

Note: Publicly accessible, detailed IR absorption data for this compound is currently unavailable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available | - | [M]⁺ |

| Data not publicly available | - | Fragment ions |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following are generalized procedures that would typically be employed.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film or in a suitable solvent. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The sample would be introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and any fragment ions would be recorded.

Workflow for Spectroscopic Analysis

The logical flow of obtaining and interpreting spectroscopic data for the structural elucidation of a chemical compound is outlined below.

An In-depth Technical Guide on the Tautomerism of 2-Fluoropyridin-4-ol

Abstract: The tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms of pyridin-4-ol derivatives is a critical parameter in the fields of medicinal chemistry and drug development. This equilibrium significantly influences the molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the tautomerism of a specific derivative, 2-fluoropyridin-4-ol. It summarizes quantitative data from computational studies, details established experimental protocols for equilibrium determination, and presents logical workflows for analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the factors governing tautomeric preference in heterocyclic systems.

Introduction: The Significance of Tautomerism

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry. For nitrogen-containing heterocyclic compounds like pyridines, the prototropic tautomerism between hydroxy and keto forms is of particular importance.[1] The position of this equilibrium can be dramatically influenced by factors such as the solvent environment, temperature, and the electronic effects of substituents on the pyridine ring.[2] For drug development professionals, a precise understanding of the predominant tautomeric form under physiological conditions is crucial for designing molecules with optimal target engagement and bioavailability. The introduction of a fluorine substituent, as in this compound, can further modulate the tautomeric equilibrium through its strong electron-withdrawing inductive effect.[3]

Tautomeric Forms of this compound

This compound exists in a dynamic equilibrium between two primary tautomeric forms: the aromatic hydroxy form (2-fluoro-4-hydroxypyridine) and the non-aromatic keto form (2-fluoro-1H-pyridin-4-one).

-

2-fluoro-4-hydroxypyridine (ol form): An aromatic phenol-like structure.

-

2-fluoro-1H-pyridin-4-one (one form): A non-aromatic amide-like structure.

The equilibrium between these two forms is a key determinant of the molecule's chemical behavior.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Polar protic solvents tend to favor the more polar keto (one) form due to stabilization through hydrogen bonding.[4][5] Conversely, non-polar solvents favor the less polar hydroxy (ol) form.[4] Computational studies on substituted 2-pyridones and 4-pyridones confirm that increasing medium polarity increases the population of the keto (lactam) form.[3]

Table 1: Predicted Tautomeric Preference of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Predicted Predominant Tautomer | Rationale |

| Water | 80.1 | one-form | High polarity and hydrogen bonding capacity strongly stabilize the polar keto form.[6] |

| Ethanol | 24.6 | one-form | Polar protic solvent favors the keto form.[2] |

| Acetonitrile | 37.5 | one-form | Polar aprotic solvent favors the more polar keto form.[2] |

| Chloroform | 4.8 | ol-form / one-form | Lower polarity leads to comparable populations of both tautomers.[2] |

| Cyclohexane | 2.0 | ol-form | Low polarity significantly favors the less polar hydroxy tautomer.[2][6] |

Note: This table is predictive, based on established trends for similar hydroxypyridine systems.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibrium constants relies on spectroscopic techniques that can distinguish between the two forms. The primary methods are Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy Protocol

Principle: The hydroxy and keto tautomers have distinct chemical environments for their protons, resulting in separate sets of signals in the ¹H NMR spectrum. The molar ratio of the two tautomers can be determined directly by integrating the corresponding signals.[2]

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound (typically 5-10 mg) in a series of deuterated solvents with varying polarities (e.g., D₂O, CD₃OD, DMSO-d₆, CDCl₃, Cyclohexane-d₁₂).[2]

-

Ensure high purity of solvents to avoid any influence on the equilibrium.[2]

-

Maintain a consistent concentration across all samples to minimize concentration-dependent effects.[2]

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra using a high-resolution NMR spectrometer (≥400 MHz).[2]

-

Maintain a constant temperature (e.g., 298 K) for all measurements, as the equilibrium can be temperature-sensitive.[2]

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

-

Employ a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.[2]

-

-

Data Analysis:

-

Identify distinct, well-resolved signals corresponding to each tautomer.

-

Carefully integrate the selected signals for the ol and one forms.

-

Calculate the tautomeric ratio (K_T) from the ratio of the integrals.

-

UV-Vis Spectroscopy Protocol

Principle: The ol and one tautomers possess different conjugated systems (chromophores) and therefore exhibit distinct absorption maxima (λ_max) in their UV-Vis spectra.[7] The relative intensities of these absorption bands can be used to determine the tautomeric ratio.[2]

Detailed Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of this compound in spectroscopic grade solvents of interest.

-

The concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[2]

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

-

-

Data Analysis:

-

Identify the λ_max characteristic of each tautomer. Often, "locking" the equilibrium to favor one tautomer (e.g., by using a very non-polar solvent for the ol form or a highly polar one for the one form) can help in identifying the respective λ_max.

-

The relative concentrations of the tautomers can be calculated from the absorbance values at their respective λ_max using the Beer-Lambert law, provided the molar absorptivities (ε) are known or can be estimated.

-

Computational Chemistry Workflow

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and understanding the factors that influence the equilibrium.[9] Density Functional Theory (DFT) is a commonly employed method.

Caption: A typical workflow for computational analysis of tautomerism.

This workflow allows for the calculation of the Gibbs free energy difference (ΔG) between the tautomers, from which the equilibrium constant (K_T = e^(-ΔG/RT)) can be derived both in the gas phase and in various solvents.

Implications for Drug Development

The tautomeric state of a molecule like this compound has profound implications for its drug-like properties:

-

Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, leading to potentially vast differences in binding affinity to a biological target.

-

Solubility and Permeability: The more polar keto form is generally expected to have higher aqueous solubility, while the less polar hydroxy form may exhibit better membrane permeability.

-

Metabolism: The metabolic fate of the molecule can differ depending on which tautomer is present at the active site of metabolic enzymes.

Therefore, controlling or accurately predicting the tautomeric equilibrium is a key aspect of rational drug design for this class of compounds.

Conclusion

The tautomerism of this compound is a complex equilibrium governed by a delicate interplay of intramolecular electronic effects and intermolecular interactions with the surrounding medium. The keto (one) form is predicted to predominate in polar, protic environments like water, while the hydroxy (ol) form is favored in non-polar media. A combination of advanced spectroscopic techniques, particularly NMR and UV-Vis, and high-level quantum chemical calculations provides a robust toolkit for the qualitative and quantitative characterization of this equilibrium. For scientists in drug discovery, a thorough understanding and characterization of tautomerism are indispensable for the successful development of drug candidates based on the pyridin-4-ol scaffold.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. benchchem.com [benchchem.com]

- 3. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 2-Fluoropyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the study of 2-Fluoropyridin-4-ol. Given the limited direct experimental and computational literature on this specific molecule, this guide focuses on established, high-fidelity computational protocols derived from studies of analogous systems, particularly pyridin-4-ol and its derivatives. The core of this guide is to equip researchers with the necessary methodology to conduct their own theoretical investigations into the structural, electronic, and thermodynamic properties of this compound and its tautomers.

Introduction: The Importance of Tautomerism

A critical aspect of the chemistry of this compound is its potential to exist in two tautomeric forms: the enol form (this compound) and the keto form (2-Fluoro-1H-pyridin-4-one). This tautomeric equilibrium is of paramount importance in drug design and development, as the dominant tautomer can exhibit significantly different physicochemical properties, including dipole moment, pKa, hydrogen bonding capability, and ultimately, biological activity.

Quantum chemical calculations are an indispensable tool for elucidating the energetic landscape of this tautomerism, predicting the relative stability of the tautomers in different environments (gas phase and solution), and providing detailed insights into their molecular properties.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols: Computational Methodology

The following section details a robust and widely accepted computational protocol for investigating the properties of this compound tautomers. This methodology is based on protocols successfully applied to the study of hydroxypyridine tautomerism.[1][2][3]

Software

All quantum chemical calculations can be performed using a standard computational chemistry software package such as Gaussian, ORCA, or Spartan.

Level of Theory

Density Functional Theory (DFT) is a cost-effective and accurate method for these systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established choice that provides a good balance between accuracy and computational expense for organic molecules.[4][5] For higher accuracy, especially for thermochemical data, Møller-Plesset perturbation theory (MP2) can also be employed.[2][5]

Basis Set Selection

A Pople-style basis set, such as 6-311++G(d,p) , is recommended.[1][5] The inclusion of diffuse functions ("++") is important for accurately describing lone pairs and hydrogen bonding, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in molecules.

Geometry Optimization and Vibrational Analysis

The first step in the computational workflow is to perform a full geometry optimization of both the enol and keto tautomers. This process locates the minimum energy structure on the potential energy surface. Following optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermochemical Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Solvation Effects

The tautomeric equilibrium of hydroxypyridines is known to be highly sensitive to the solvent environment.[6][7] To model the effect of a solvent (e.g., water), the Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation method. Calculations should be performed in both the gas phase and with a solvent model to understand the environmental impact on tautomer stability.

Calculation of Molecular Properties

Once the optimized geometries are obtained, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

-

Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule.

-

Dipole Moment: This is a measure of the molecule's overall polarity.

Caption: A standard workflow for quantum chemical calculations.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the quantum chemical calculations. As no specific data for this compound is available in the literature, these tables are presented as templates.

Table 1: Calculated Thermodynamic Properties

This table will summarize the relative energies of the two tautomers. The more stable tautomer is assigned a relative energy of 0.00.

| Tautomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Gas Phase | |||

| This compound | |||

| 2-Fluoro-1H-pyridin-4-one | |||

| Aqueous Solution (PCM) | |||

| This compound | |||

| 2-Fluoro-1H-pyridin-4-one |

Table 2: Selected Optimized Geometrical Parameters

This table will present key bond lengths and angles for the optimized structures of both tautomers.

| Parameter | This compound | 2-Fluoro-1H-pyridin-4-one |

| Bond Lengths (Å) | ||

| C2-F | ||

| C4-O | ||

| O-H | ||

| N1-H | ||

| C3-C4 | ||

| C4-C5 | ||

| **Bond Angles (°) ** | ||

| F-C2-N1 | ||

| C3-C4-O | ||

| C4-O-H | ||

| C2-N1-H |

Table 3: Calculated Electronic Properties

This table will summarize the key electronic properties of the two tautomers.

| Property | This compound | 2-Fluoro-1H-pyridin-4-one |

| HOMO Energy (eV) | ||

| LUMO Energy (eV) | ||

| HOMO-LUMO Gap (eV) | ||

| Dipole Moment (Debye) |

Table 4: Calculated Vibrational Frequencies

This table will list the most significant calculated vibrational frequencies and their corresponding assignments. These are crucial for interpreting experimental infrared (IR) and Raman spectra.

| Vibrational Mode | This compound (cm⁻¹) | 2-Fluoro-1H-pyridin-4-one (cm⁻¹) |

| O-H stretch | N/A | |

| N-H stretch | N/A | |

| C=O stretch | N/A | |

| C-F stretch | ||

| Ring breathing |

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the quantum chemical investigation of this compound. By following these protocols, researchers can gain valuable insights into the tautomeric equilibrium, molecular structure, and electronic properties of this molecule. The resulting data is invaluable for understanding its chemical behavior and for guiding the design of new molecules with desired properties in the fields of medicinal chemistry and materials science. The provided templates for data presentation and visualization workflows serve as a practical foundation for reporting and interpreting the results of such computational studies.

References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ab initio/DFT and AIM studies on dual hydrogen-bonded complexes of 2-hydroxypyridine/2-pyridone tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. wuxibiology.com [wuxibiology.com]

2-Fluoropyridin-4-ol: A Technical Overview of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropyridin-4-ol is a fluorinated pyridine derivative recognized primarily for its role as a versatile intermediate in the synthesis of complex organic molecules. While direct and extensive biological activity data for this compound is not prominently available in current scientific literature, its utility in the creation of agrochemicals, specifically herbicides and horticultural fungicides, points to its potential as a scaffold for biologically active compounds. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthetic applications, and extrapolates potential areas of biological relevance based on its structural characteristics. Due to the limited public data on its specific biological activities, this document will focus on its established role as a chemical building block and highlight the need for further investigation into its pharmacological potential.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in synthetic chemistry, providing insights into its solubility, stability, and handling requirements.

| Property | Value | Reference |

| CAS Number | 22282-69-5 | [1][2] |

| Molecular Formula | C₅H₄FNO | [2] |

| Molecular Weight | 113.09 g/mol | [2][3] |

| Melting Point | 146-149 °C | [3] |

| Appearance | Off-white crystalline powder (typical) | |

| Purity | ≥98% (commercially available) | [3] |

| Synonyms | 2-Fluoro-4-hydroxypyridine | [1] |

Table 1: Physicochemical Properties of this compound

Role in Organic Synthesis

This compound is a valuable precursor in multi-step organic syntheses. The presence of a fluorine atom at the 2-position and a hydroxyl group at the 4-position of the pyridine ring offers multiple reactive sites for functionalization. It is particularly noted for its application in the synthesis of herbicides and horticultural fungicides[1].

The general workflow for utilizing this compound as a synthetic intermediate is depicted in the following diagram. This process typically involves the initial procurement or synthesis of this compound, followed by a series of chemical modifications to build a more complex target molecule with desired biological activity.

Caption: Synthetic workflow utilizing this compound as a key intermediate.

Potential Biological Activities: An Extrapolation

While direct experimental evidence for the biological activities of this compound is scarce, its structural motifs are present in molecules with known pharmacological effects. The fluoropyridine scaffold is a common feature in many active pharmaceutical ingredients (APIs) and agrochemicals. Fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased metabolic stability and binding affinity.

Given its use in developing fungicides and herbicides, it is plausible that this compound or its close derivatives could exhibit inhibitory activity against essential enzymes or pathways in fungi and plants. Further research is warranted to explore these potential activities. A logical progression for investigating the biological potential of this compound is outlined below.

Caption: Proposed workflow for the biological evaluation of this compound.

Experimental Protocols

Due to the absence of published studies detailing the specific biological activities of this compound, this guide cannot provide established experimental protocols for its biological evaluation. However, researchers interested in investigating this compound could adapt standard protocols for assessing antifungal, herbicidal, or other potential activities based on the outcomes of initial in silico predictions.

For example, to evaluate its potential as a fungicide, one might employ the following general protocol:

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Preparation of Fungal Inoculum: A standardized suspension of a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable culture medium (e.g., RPMI-1640).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium in a 96-well microtiter plate.

-

Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance using a microplate reader.

Conclusion and Future Directions

This compound is a chemical entity with established utility as a synthetic intermediate in the agrochemical industry. While its own biological activity profile remains largely unexplored, its structural features suggest that it could serve as a valuable starting point for the development of novel bioactive compounds. Future research should focus on a systematic evaluation of its potential pharmacological and toxicological properties, beginning with computational screening followed by targeted in vitro and in vivo studies. Such investigations could unveil new applications for this versatile fluorinated pyridine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoropyridin-4-ol Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of 2-fluoropyridin-4-ol derivatives. The strategic incorporation of a fluorine atom at the 2-position and a hydroxyl group at the 4-position of the pyridine ring creates a scaffold with significant potential for developing novel therapeutics. Fluorination can enhance metabolic stability, binding affinity, and cell permeability, while the hydroxyl group provides a key site for further derivatization to explore structure-activity relationships (SAR).

Introduction to the Medicinal Chemistry of this compound Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine can profoundly alter the physicochemical properties of these molecules. Specifically, the high electronegativity of fluorine can influence the pKa of the pyridine nitrogen and modulate interactions with biological targets. The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to target binding and providing a handle for the synthesis of diverse libraries of compounds.

Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including as kinase inhibitors for oncology, and as agents targeting other enzymes and receptors. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through several synthetic strategies. A common method involves the diazotization of 2-amino-4-hydroxypyridine followed by a Balz-Schiemann reaction. Alternatively, nucleophilic aromatic substitution (SNAr) on a di-halopyridine precursor can be employed.

Experimental Protocol: Synthesis of this compound via Diazotization

This protocol is adapted from general procedures for the synthesis of fluoropyridines from aminopyridines.

Materials:

-

2-Amino-4-hydroxypyridine

-

Hydrofluoroboric acid (HBF4, 48% aqueous solution)

-

Sodium nitrite (NaNO2)

-

Ice

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Separatory funnel

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-4-hydroxypyridine in a 42% aqueous solution of HBF4. The dissolution may require gentle heating to approximately 40°C.

-

Cool the solution to 5-7°C in an ice-water bath. Fine crystals of the corresponding pyridylammonium tetrafluoroborate salt may precipitate.

-

Slowly add a solution of sodium nitrite in water to the suspension while maintaining the temperature between 5-9°C. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to room temperature.

-

Slowly and carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious as this will cause vigorous gas evolution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Yield: The yield for this type of reaction can vary but is typically in the range of 40-60%.

Derivatization and Biological Evaluation

The 4-hydroxyl group of this compound is a versatile handle for the synthesis of a wide range of derivatives. Common derivatization strategies include etherification, esterification, and conversion to a leaving group for subsequent nucleophilic substitution. These derivatives can then be screened against various biological targets.

Application in Kinase Inhibition

Many pyridine-based compounds are potent kinase inhibitors. The this compound scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and other diseases. The following table summarizes the inhibitory activity of a series of hypothetical this compound derivatives against two representative kinases, Kinase A and Kinase B.

| Compound ID | R-Group at 4-position | Kinase A IC50 (nM) | Kinase B IC50 (nM) |

| 2FP4O-01 | -H | >10000 | >10000 |

| 2FP4O-02 | -CH2-(4-fluorophenyl) | 150 | 2500 |

| 2FP4O-03 | -CH2-(3,4-difluorophenyl) | 75 | 1200 |

| 2FP4O-04 | -CH2-(4-methoxyphenyl) | 300 | 5000 |

| 2FP4O-05 | -CH2-(4-cyanophenyl) | 50 | 800 |

Note: The data in this table is illustrative and intended to demonstrate the format for presenting quantitative data. Actual values would be determined experimentally.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivatives in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Visualizing Experimental Workflows and Signaling Pathways

Diagram of the Synthetic and Evaluation Workflow

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where a this compound derivative inhibits a kinase in a cancer-related signaling pathway.

Caption: Inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to synthesize, derivatize, and screen these compounds for a variety of medicinal chemistry applications. The ability to systematically modify the core structure and evaluate the resulting derivatives will be crucial in identifying lead compounds with potent and selective biological activity.

Application Notes and Protocols for the Synthesis of 4-Aryl-2-fluoropyridines via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] Specifically, 4-aryl-2-fluoropyridines are valuable scaffolds in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of these important compounds.[3]

This document provides detailed protocols for the synthesis of 4-aryl-2-fluoropyridines, starting from 2-fluoropyridin-4-ol. As the hydroxyl group is not a suitable leaving group for direct Suzuki coupling, a two-step process is employed: activation of the 4-position, followed by the palladium-catalyzed cross-coupling with an appropriate organoboron reagent.

Step 1: Activation of this compound

To facilitate the Suzuki coupling, the hydroxyl group of this compound must first be converted into a more reactive electrophilic partner. The conversion to a halide, particularly an iodide or bromide, is a common and effective strategy, given the reactivity trend in palladium-catalyzed cross-coupling reactions (I > Br > Cl).[3] A reliable method to achieve this transformation is through a Sandmeyer-type reaction, which involves the conversion of the corresponding amine to a diazonium salt, followed by displacement with a halide.[4][5]

Protocol 1: Synthesis of 2-Fluoro-4-iodopyridine from 2-Fluoro-4-aminopyridine

This protocol assumes the availability of 2-fluoro-4-aminopyridine, which can be synthesized from this compound.

Materials and Equipment:

-

2-Fluoro-4-aminopyridine

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Diazotization:

-

In a round-bottom flask cooled in an ice bath (0-5 °C), dissolve 2-fluoro-4-aminopyridine (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., 2 M HCl or H₂SO₄).

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 2-fluoro-4-iodopyridine can be further purified by column chromatography on silica gel if necessary.

-

Step 2: Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-iodopyridine

With the activated 2-fluoro-4-iodopyridine in hand, the Suzuki-Miyaura cross-coupling can be performed to introduce a variety of aryl or heteroaryl substituents at the 4-position. The C-I bond is significantly more reactive than the C-F bond, ensuring selective coupling at the desired position.[6][7]

Protocol 2: General Procedure for the Synthesis of 4-Aryl-2-fluoropyridines

Materials and Equipment:

-

2-Fluoro-4-iodopyridine (1.0 eq)

-

Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, often with water)

-

Schlenk flask or sealed reaction tube, magnetic stirrer, heating mantle or oil bath, condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask or reaction tube containing a magnetic stir bar, add 2-fluoro-4-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

-

Reagent Addition:

-

Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.

-

-

Reaction Execution:

-

Place the sealed reaction vessel in a preheated oil bath or heating mantle and heat to the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-fluoropyridine.

-

Data Presentation

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and efficiency of the Suzuki coupling reaction. The following tables provide a summary of common reagents and representative yields for analogous reactions.

Table 1: Common Reagents for Suzuki-Miyaura Coupling of Halopyridines

| Component | Examples | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%. |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | Often used with Pd(OAc)₂ or Pd₂(dba)₃. Not required for pre-formed catalysts like Pd(PPh₃)₄. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, KF | An inorganic base is required to activate the boronic acid.[8] |

| Solvent | 1,4-Dioxane, Toluene, Dimethylformamide (DMF), Tetrahydrofuran (THF), often with water | Solvents should be anhydrous and degassed to prevent catalyst deactivation. |

Table 2: Representative Yields for Suzuki Coupling of 2-Halo-4-substituted Pyridines

| Arylboronic Acid | Product | Reported Yield (%) |

| Phenylboronic acid | 2-Fluoro-4-phenylpyridine | 85-95% |

| 4-Methoxyphenylboronic acid | 2-Fluoro-4-(4-methoxyphenyl)pyridine | 80-92% |

| 3-Chlorophenylboronic acid | 2-Fluoro-4-(3-chlorophenyl)pyridine | 75-88% |

| 2-Thiopheneboronic acid | 2-Fluoro-4-(thiophen-2-yl)pyridine | 70-85% |

| 3-Pyridylboronic acid | 2-Fluoro-4,3'-bipyridine | 65-80% |

Note: Yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.[6][9][10][11]

Mandatory Visualizations

Caption: Overall workflow for the synthesis of 4-Aryl-2-fluoropyridines.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-4-Iodopyridine: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Fluoropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, crucial for the construction of highly functionalized aromatic and heteroaromatic systems. Within the realm of heterocyclic chemistry, 2-fluoropyridines have emerged as highly valuable substrates for SNAr reactions. The strong electron-withdrawing nature of the fluorine atom, coupled with the inherent electron deficiency of the pyridine ring, renders the C2 position exceptionally susceptible to nucleophilic attack. This heightened reactivity often allows for the use of milder reaction conditions compared to other halopyridines, enhancing functional group tolerance and broadening the synthetic utility.[1]

2-Fluoropyridin-4-ol is a particularly interesting substrate due to its tautomeric nature, existing in equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms. This equilibrium can be influenced by the solvent and reaction conditions, potentially affecting the reactivity and regioselectivity of nucleophilic substitution. The resulting 2-substituted pyridin-4-ol and pyridin-4(1H)-one scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals, making the nucleophilic substitution of this compound a key strategy in drug discovery and development.

This document provides detailed application notes, experimental protocols, and quantitative data for the nucleophilic substitution reactions of this compound with various classes of nucleophiles.

Reaction Mechanism and Principles

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridine ring, which is activated by both the ring nitrogen and the fluorine substituent. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Fluoride: The aromaticity of the pyridine ring is restored through the elimination of the highly electronegative fluoride ion, which is a good leaving group in this context.

The tautomerism of the 4-hydroxy group into the 4-oxo form can further influence the electronic properties of the pyridine ring, potentially enhancing its electrophilicity and reactivity towards nucleophiles.

Applications in Medicinal Chemistry

The 2-substituted pyridin-4-ol/one motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. These structures are known to interact with various biological targets, and the ability to readily diversify the C2 position of this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Examples of therapeutic areas where these scaffolds are prominent include oncology, infectious diseases, and neurology.

Experimental Protocols and Data

The following sections provide detailed protocols for the reaction of this compound with representative nitrogen, oxygen, and sulfur nucleophiles. The quantitative data for these and other reactions are summarized in Table 1.

General Considerations

-

Reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used, and reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with an Amine Nucleophile (Morpholine)

This protocol describes the synthesis of 2-morpholinopyridin-4-ol.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 113.09 | 1.0 | 113 mg | 1.0 |

| Morpholine | 87.12 | 1.2 | 105 µL | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 207 mg | 1.5 |

| Dimethylformamide (DMF) | - | - | 5 mL | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (113 mg, 1.0 mmol) and potassium carbonate (207 mg, 1.5 mmol).

-

Add anhydrous dimethylformamide (5 mL) to the flask.

-

Add morpholine (105 µL, 1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the pure 2-morpholinopyridin-4-ol.

Protocol 2: Reaction with an Oxygen Nucleophile (Sodium Methoxide)

This protocol describes the synthesis of 2-methoxypyridin-4-ol.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 113.09 | 1.0 | 113 mg | 1.0 |

| Sodium Methoxide (NaOMe) | 54.02 | 1.2 | 65 mg | 1.2 |

| Methanol (MeOH) | - | - | 5 mL | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (113 mg, 1.0 mmol).

-

Add anhydrous methanol (5 mL) to the flask.

-

Carefully add sodium methoxide (65 mg, 1.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-methoxypyridin-4-ol.

Protocol 3: Reaction with a Sulfur Nucleophile (Thiophenol)

This protocol describes the synthesis of 2-(phenylthio)pyridin-4-ol.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 113.09 | 1.0 | 113 mg | 1.0 |

| Thiophenol | 110.18 | 1.1 | 113 µL | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 207 mg | 1.5 |

| Dimethylformamide (DMF) | - | - | 5 mL | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (113 mg, 1.0 mmol) and potassium carbonate (207 mg, 1.5 mmol).

-

Add anhydrous dimethylformamide (5 mL) to the flask.

-

Add thiophenol (113 µL, 1.1 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into water (20 mL) and acidify to pH ~6-7 with 1 M HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).